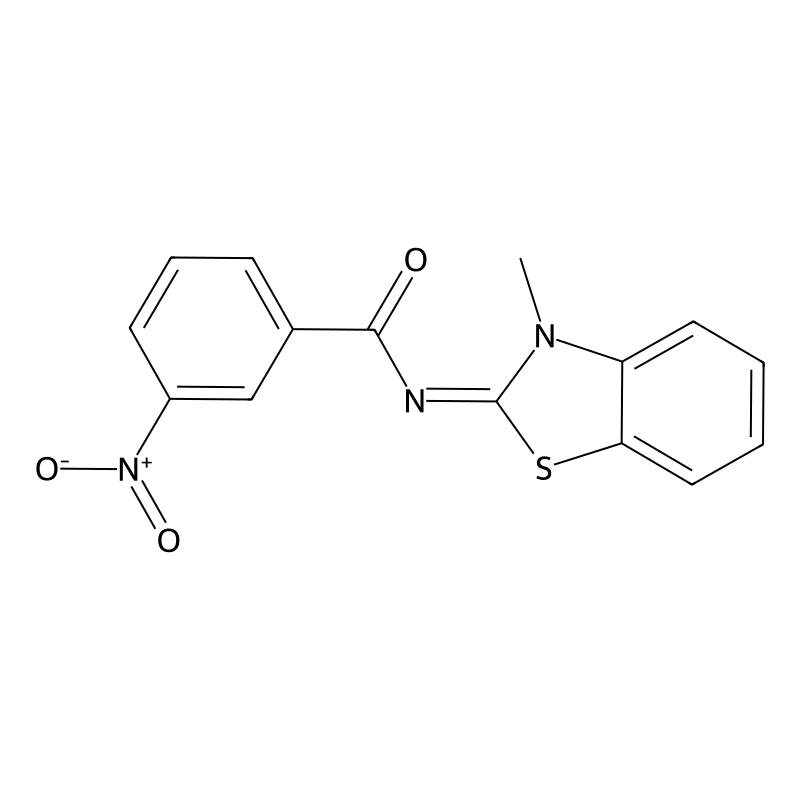

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antitubercular Activity

Scientific Field: Biochemistry and Pharmacology

Application Summary: This compound has been identified as a potential candidate for the development of new antitubercular agents. Its derivatives have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Methods of Application: The compound’s derivatives are synthesized and tested for their inhibitory activity against M. tuberculosis strains. The most promising candidates are further analyzed through molecular docking studies to understand their interaction with bacterial proteins.

Results Summary: Some derivatives have demonstrated low micromolar IC50 values, indicating potent antitubercular activity. These findings are supported by comprehensive spectral analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions .

Photophysical Phenomena Study

Scientific Field: Physical Chemistry

Application Summary: The compound is used to investigate photophysical phenomena, such as excited-state hydrogen bond and proton transfer, which are essential in understanding the behavior of fluorescent materials.

Methods of Application: Studies involve advanced ab initio calculations and experimental methods to explore the effects of solvent polarity on the compound’s photophysical properties.

Results Summary: The research has provided insights into how solvent effects influence excited-state reactions and the development of new products in optoelectronics and analytical tools .

Regio- and Stereo-selective Synthesis

Application Summary: The compound is involved in regio- and stereo-selective synthesis reactions, which are crucial for creating compounds with specific configurations and orientations.

Methods of Application: Using solvents like 2-propanol, the compound participates in reactions that form specific isomers with high selectivity, which is vital for the synthesis of pharmaceuticals and complex organic molecules.

Results Summary: The reactions typically result in a high selectivity for the desired isomer, which is confirmed through various analytical techniques, including NMR and HPLC .

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzothiazole moiety and a nitrobenzamide group. The compound's chemical formula is CHNOS, and it features a 3-methyl substitution on the benzothiazole ring, contributing to its distinct chemical properties. The compound is of interest in various fields due to its potential biological activity and applications in medicinal chemistry.

- Substitution Reactions: The nitro group can be replaced by nucleophiles through electrophilic aromatic substitution.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity.

- Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, allowing for the synthesis of more complex derivatives.

- Oxidation: The benzothiazole ring may undergo oxidation to form sulfoxides or sulfones, which can further react to yield diverse products.

The biological activity of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has been explored in various studies. Preliminary investigations suggest that it may exhibit:

- Antimicrobial Properties: The compound has shown potential against certain bacterial strains.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development .

- Antitumor Activity: Some derivatives of benzothiazole compounds have demonstrated anticancer effects, indicating a possible therapeutic role for this compound.

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves several steps:

- Formation of Benzothiazole Core: This is achieved by reacting o-amino thiophenol with appropriate aldehydes or ketones under acidic conditions.

- Methylation: A methyl group is introduced at the 3-position of the benzothiazole ring using methylating agents.

- Benzamide Formation: The final step involves coupling the benzothiazole derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired amide .

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several applications:

- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.

- Material Science: The compound can be utilized in creating advanced materials due to its unique chemical properties.

- Chemical Sensors: Its reactivity makes it suitable for use in sensors that detect specific chemical substances .

Studies on the interactions of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide with biological targets are crucial for understanding its mechanism of action. Research indicates that:

- The compound may bind to specific enzymes or receptors, potentially inhibiting their activity and affecting cellular processes.

- Detailed molecular docking studies are necessary to elucidate the binding affinities and interaction profiles with various biological macromolecules .

Several compounds share structural similarities with N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[4-fluoro-3-methyl-benzothiazolylidene]-benzamide | Contains a fluorine substituent | Potentially enhanced biological activity due to fluorine's electronegativity |

| N-[5-nitrobenzothiazolylidene]-benzamide | Features a nitro group on the benzothiazole ring | May exhibit increased reactivity and different biological properties |

| N-[6-sulfamoyl-benzothiazolylidene]-benzamide | Sulfamoyl group introduces additional functional properties | Potential for enhanced solubility and bioavailability |

Uniqueness

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide stands out due to its specific substitution pattern and the presence of both methyl and nitro groups. These modifications influence its electronic properties and reactivity profile, making it a valuable candidate for further research and development in medicinal chemistry and material science .